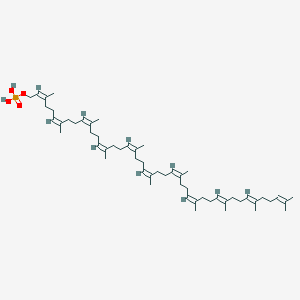

Undecaprenyl-mpda monophosphate

Description

Structure

2D Structure

Properties

Molecular Formula |

C55H91O4P |

|---|---|

Molecular Weight |

847.3 g/mol |

IUPAC Name |

[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate |

InChI |

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- |

InChI Key |

UFPHFKCTOZIAFY-NTDVEAECSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

Synonyms |

undecaprenyl phosphate |

Origin of Product |

United States |

Metabolic Pathways of Ditrans,polycis Undecaprenyl Phosphate

De Novo Biosynthesis of Ditrans,polycis-undecaprenyl Pyrophosphate

The de novo synthesis of ditrans,polycis-undecaprenyl pyrophosphate (UPP) is a cytoplasmic process that involves the sequential condensation of isoprene units. researchgate.net This pathway begins with the precursor molecule farnesyl pyrophosphate (FPP) and sequentially adds eight molecules of isopentenyl pyrophosphate (IPP) to create the final C55 undecaprenyl pyrophosphate. scispace.comnih.govreddit.com

Precursor Substrate Utilization in Ditrans,polycis-undecaprenyl Pyrophosphate Synthesis

The synthesis of UPP is dependent on the availability of two key precursor substrates: isopentenyl diphosphate (B83284) (IPP) and farnesyl diphosphate (FPP).

Isopentenyl diphosphate (IPP) serves as the fundamental five-carbon building block for all isoprenoid compounds, including UPP. reddit.comntu.edu.tw In the biosynthesis of UPP, eight molecules of IPP are sequentially added to a primer molecule. Farnesyl diphosphate (FPP), a 15-carbon isoprenoid, acts as this essential primer, initiating the elongation process. reddit.comdtu.dk The enzyme undecaprenyl pyrophosphate synthase (UppS) catalyzes the condensation of IPP molecules onto the FPP primer. reddit.com

In most bacteria, the precursors IPP and its isomer dimethylallyl diphosphate (DMAPP) are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. nih.govcapes.gov.bracs.org This pathway is an alternative to the mevalonate pathway found in eukaryotes and some archaea. capes.gov.bracs.org The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to produce IPP and DMAPP. acs.org DMAPP is then used to build up FPP, which serves as the acceptor molecule for the subsequent addition of eight IPP units in UPP synthesis. researchgate.net

Enzymology of Undecaprenyl Pyrophosphate Synthase (UppS)

Undecaprenyl pyrophosphate synthase (UppS) is the key enzyme responsible for the chain elongation process in UPP biosynthesis. It is a cis-prenyltransferase, meaning it creates cis-double bonds during the condensation of IPP molecules.

The catalytic mechanism of UppS involves a series of condensation reactions. The process is initiated by the binding of FPP to the enzyme's active site. Subsequently, a molecule of IPP binds, and in the presence of a magnesium ion (Mg²⁺), the condensation reaction occurs, releasing a pyrophosphate molecule and elongating the prenyl chain by five carbons. This cycle repeats seven more times until the final C55 UPP is formed. The binding of FPP does not require Mg²⁺, but the binding of IPP and the subsequent condensation reactions are strictly dependent on this divalent cation.

The reaction kinetics of UppS have been studied in Escherichia coli. The enzyme exhibits Michaelis-Menten kinetics. The presence of detergents like Triton X-100 can significantly impact the enzyme's activity, suggesting that product release might be a rate-limiting step in a membrane-associated environment. In the presence of 0.1% Triton X-100, the steady-state kcat value for E. coli UppS was determined to be 2.5 s⁻¹, which is approximately 190-fold larger than in the absence of the detergent (0.013 s⁻¹).

| Condition | kcat (s⁻¹) | Km (FPP) (μM) | Km (IPP) (μM) |

|---|---|---|---|

| 0.05 mM MgCl₂ | 1.23 | 1.5 | 11.5 |

| 0.5 mM MgCl₂ | 1.0 | 0.1 | 10.0 |

| 0.1% Triton X-100 | 2.5 | - | - |

| No Triton X-100 | 0.013 | - | - |

Crystal structures of UppS from various bacteria, including E. coli and Acinetobacter baumannii, reveal that the enzyme typically exists as a homodimer. Each monomer folds into a structure characterized by a central β-sheet surrounded by several α-helices. A notable feature is a long hydrophobic tunnel that forms the active site. This tunnel is appropriately sized to accommodate the growing polyprenyl chain.

The active site architecture is crucial for catalysis. Several conserved amino acid residues play key roles in substrate binding and the catalytic reaction. In E. coli UppS, Asp26 is a critical catalytic residue, likely involved in activating the IPP molecule for nucleophilic attack. His43 is positioned to stabilize the carbocation intermediate formed during the reaction. The pyrophosphate moiety of the substrates interacts with a number of conserved arginine and asparagine residues. Unlike many trans-prenyltransferases, UppS lacks the typical aspartate-rich DDXXD motifs for Mg²⁺-mediated substrate binding. Instead, the Mg²⁺ ion is coordinated by the pyrophosphate of the substrate and the catalytic Asp26.

Genetic Determinants and Expression of UppS

The synthesis of the precursor to ditrans,polycis-undecaprenyl phosphate, undecaprenyl pyrophosphate (UPP), is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS). The genetic determinant for this enzyme is the uppS gene. Studies have demonstrated that the uppS gene is essential for the growth of various bacteria, including Streptococcus pneumoniae. nih.govdrugbank.com Inactivation of this gene is lethal, highlighting the critical role of UppS in bacterial viability. nih.gov

The expression of the uppS gene is subject to regulation. In Escherichia coli, the expression of the upp gene, which is involved in pyrimidine salvage, is regulated by the intracellular concentration of UTP. nih.gov This regulation occurs through a mechanism of UTP-sensitive selection of transcriptional start sites. Low levels of UTP favor the initiation of transcription that leads to the production of the enzyme, ensuring that the building blocks for nucleotide and sugar synthesis are available when needed. nih.gov While this is for the upp gene, similar intricate regulatory mechanisms are expected for uppS to control the flux of isoprenoid precursors into UPP synthesis. A mutation in the uppS gene in Bacillus subtilis has been shown to confer resistance to scandium and bacitracin, suggesting that the level and activity of UppS can influence cell wall-related processes and susceptibility to certain compounds. asm.org

| Gene | Enzyme | Function | Essentiality | Organism Example |

| uppS | Undecaprenyl Pyrophosphate Synthase (UppS) | Catalyzes the synthesis of undecaprenyl pyrophosphate (UPP). | Essential | Streptococcus pneumoniae, Escherichia coli nih.govdrugbank.com |

Terminal Step of Ditrans,polycis-undecaprenyl Phosphate Formation from its Pyrophosphate Precursor

The final step in the de novo synthesis of ditrans,polycis-undecaprenyl phosphate is the dephosphorylation of its immediate precursor, undecaprenyl pyrophosphate (UPP).

Enzymatic Dephosphorylation of Undecaprenyl Pyrophosphate to Undecaprenyl Phosphate

The conversion of UPP to the active lipid carrier, undecaprenyl phosphate (Und-P), is a critical enzymatic dephosphorylation step. nih.gov This reaction is essential because Und-P is the acceptor molecule for the sugar precursors required for the synthesis of peptidoglycan and other cell wall polymers. asm.orgnih.gov The antibiotic bacitracin targets this step by forming a complex with UPP and a divalent cation, thereby preventing its dephosphorylation and inhibiting cell wall synthesis. asm.org

Identification and Characterization of Undecaprenyl Pyrophosphate Phosphatases (e.g., BacA, PAP2 Family Members)

Bacteria possess multiple enzymes with undecaprenyl pyrophosphate phosphatase activity, ensuring the robustness of this essential step. These enzymes belong to two main families: the BacA family and the PAP2 (phosphatidic acid phosphatase type 2) family. tandfonline.comnih.gov

In E. coli, the BacA protein (also known as UppP) is a major UPP phosphatase, accounting for approximately 75% of the total cellular activity. nih.govnih.gov While the inactivation of the bacA gene alone is not lethal, the simultaneous disruption of bacA and genes encoding PAP2 family members can be. microbiologyresearch.orgnih.gov

The PAP2 family of phosphatases in E. coli includes PgpB, YbjG, and LpxT (also known as YeiU). tandfonline.comnih.gov These enzymes exhibit broader substrate specificity compared to BacA. tandfonline.com For instance, PgpB can dephosphorylate other lipid pyrophosphates in addition to UPP. tandfonline.com In Bacillus subtilis, the PAP2 homologue BcrC is one of the essential UPP phosphatases. nih.gov

| Phosphatase Family | Enzyme Examples | Key Characteristics | Organism Example |

| BacA | BacA (UppP) | Major UPP phosphatase activity in some bacteria. nih.govnih.gov | Escherichia coli nih.gov |

| PAP2 | PgpB, YbjG, LpxT (YeiU), BcrC | Broader substrate specificity. Redundant function with BacA. nih.govtandfonline.comnih.gov | Escherichia coli, Bacillus subtilis nih.govtandfonline.com |

Subcellular Localization and Catalytic Orientation of Phosphatases

Both BacA and the PAP2 family UPP phosphatases are integral membrane proteins. asm.orguniprot.org Topological studies and crystal structures have revealed that the active sites of these phosphatases are oriented towards the periplasmic side of the cytoplasmic membrane. tandfonline.comresearchgate.netresearchgate.net This orientation is consistent with their proposed role in the recycling of UPP that is released into the periplasm after the transfer of the glycan unit to the growing cell wall polymer. tandfonline.comnih.gov The periplasmic localization of the catalytic sites of these phosphatases suggests that UPP synthesized in the cytoplasm must be translocated across the membrane to be dephosphorylated, or that distinct, yet unidentified, cytoplasmic phosphatases exist for the de novo synthesized UPP. tandfonline.comresearchgate.net

Recycling Pathway of Ditrans,polycis-undecaprenyl Phosphate

The pool of undecaprenyl phosphate is limited, and therefore, an efficient recycling mechanism is crucial to sustain the high rate of cell wall biosynthesis.

Regeneration of Ditrans,polycis-undecaprenyl Phosphate from Undecaprenyl Pyrophosphate Post-Glycan Transfer

During the biosynthesis of peptidoglycan and other cell wall polymers, the sugar-pentapeptide precursor is transferred from lipid II (undecaprenyl-pyrophosphoryl-MurNAc-GlcNAc-pentapeptide) to the growing glycan chain on the periplasmic side of the membrane. asm.org This transfer reaction releases undecaprenyl pyrophosphate (UPP) into the periplasm. nih.govasm.org

For this UPP to be reused, it must be dephosphorylated to undecaprenyl phosphate (Und-P). This regeneration step is catalyzed by the periplasmically oriented UPP phosphatases, namely BacA and the PAP2 family members. tandfonline.comnih.govresearchgate.net Once dephosphorylated, the resulting Und-P is then translocated back across the cytoplasmic membrane to the cytoplasm, where it can accept a new sugar precursor, thus completing the cycle. The precise mechanism of this "flipping" of Und-P back to the cytoplasmic face is an area of active research. asm.org This recycling pathway is vital for maintaining the cellular pool of the lipid carrier and ensuring the continuous synthesis of the bacterial cell wall. nih.govasm.org

Novel Mechanisms for Ditrans,polycis-undecaprenyl Phosphate Liberation from Intermediates (e.g., UshA, UpsH)

Recent research has uncovered novel enzymatic pathways for the liberation of Und-P from stalled biosynthetic intermediates, providing another layer of regulation for maintaining the free Und-P pool. In Bacillus subtilis, two such enzymes, UshA and UpsH, have been identified. Their expression is controlled by the stress-response sigma factor SigM, which is activated when the pool of free Und-P is depleted. nih.govasm.orgasm.org

UshA (YqjL) is a hydrolase that liberates Und-P from undecaprenyl-monophosphate-linked sugars. nih.govasm.orgasm.org This enzyme becomes critical for cell viability when these sugar-linked intermediates are sequestered, preventing them from proceeding down their respective biosynthetic pathways. nih.gov UshA acts on the cytoplasmic face of the membrane, cleaving the Und-P-sugar linkage to release free Und-P. asm.org

UpsH (YpbG) is a metallophosphoesterase that releases Und-P from undecaprenyl-diphosphate-linked wall teichoic acid polymers. nih.govasm.orgasm.org Unlike other phosphatases, UpsH specifically targets these teichoic acid precursors and does not act on lipid-linked peptidoglycan precursors like Lipid II. asm.org This enzyme is essential for viability when Und-PP-linked intermediates accumulate. nih.govasm.org By liberating Und-P from these dead-end products, UpsH helps to replenish the carrier lipid pool.

| Enzyme | Protein Family | Substrate | Function |

| UshA (YqjL) | Alpha-beta hydrolase | Undecaprenyl-monophosphate-linked sugars | Liberates Und-P from sequestered sugar intermediates. nih.govasm.orgasm.org |

| UpsH (YpbG) | Metallophosphoesterase | Undecaprenyl-diphosphate-linked wall teichoic acids | Releases Und-P from accumulated teichoic acid precursors. nih.govasm.orgasm.org |

Species-Specific Variations in Ditrans,polycis-undecaprenyl Phosphate Recycling

These variations in enzyme substrate specificity have important implications for the development of species-targeted antibacterial agents. nih.gov The differences in the recycling pathways and the enzymes that constitute them likely reflect adaptations to the specific physiological needs and environmental niches of different bacterial species.

| Species | Enzyme | Substrate Specificity Highlight |

| Bacteroides fragilis | UPPS | Effectively utilizes 2-amideanilinogeranyl diphosphate (2AA-GPP). nih.govnih.gov |

| Vibrio vulnificus | UPPS | Does not effectively utilize 2AA-GPP but does utilize 2-nitrileanilinogeranyl diphosphate (2CNA-GPP). nih.govnih.gov |

| Escherichia coli | UPPS | Does not effectively utilize 2AA-GPP but does utilize 2CNA-GPP. nih.govnih.gov |

Functional Roles of Ditrans,polycis Undecaprenyl Phosphate in Bacterial Polymer Biosynthesis

Ditrans,polycis-undecaprenyl Phosphate (B84403) in Peptidoglycan Biosynthesis

Peptidoglycan (PG) is a vital component of the bacterial cell wall, providing structural support and protection. nih.gov The synthesis of this complex polymer relies heavily on ditrans,polycis-undecaprenyl phosphate to transport its building blocks from the cytoplasm to the periplasm where polymerization occurs. nih.govnih.gov

The initial steps of peptidoglycan synthesis that involve ditrans,polycis-undecaprenyl phosphate occur at the cytoplasmic face of the cell membrane. tandfonline.com The process begins with the transfer of a phospho-N-acetylmuramic acid (MurNAc)-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to ditrans,polycis-undecaprenyl phosphate. nih.govnih.gov This reaction is catalyzed by the integral membrane enzyme MraY and results in the formation of Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I. nih.govnih.gov

Following the formation of Lipid I, the peripheral membrane enzyme MurG catalyzes the addition of N-acetylglucosamine (GlcNAc) from the donor UDP-GlcNAc to Lipid I. nih.govwikipedia.org This step leads to the creation of Undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc, or Lipid II. nih.govwikipedia.org Lipid II represents the complete, membrane-anchored monomeric unit of peptidoglycan. wikipedia.org

Table 1: Key Molecules in Lipid I and Lipid II Formation

| Molecule | Abbreviation | Role |

|---|---|---|

| Ditrans,polycis-undecaprenyl phosphate | Und-P | Lipid carrier |

| Uridine diphosphate-N-acetylmuramic acid-pentapeptide | UDP-MurNAc-pentapeptide | Soluble peptidoglycan precursor |

| Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide | Lipid I | First lipid-linked intermediate |

| Uridine diphosphate-N-acetylglucosamine | UDP-GlcNAc | GlcNAc donor |

| Undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc | Lipid II | Final monomeric peptidoglycan unit |

Once synthesized at the inner leaflet of the cytoplasmic membrane, Lipid II must be transported to the outer leaflet to make the disaccharide-pentapeptide unit available for polymerization into the growing peptidoglycan chain. nih.govwikipedia.org This translocation, or "flipping," is a critical step facilitated by a dedicated flippase enzyme. wikipedia.orgwikipedia.org In many bacteria, the MurJ protein is identified as the primary Lipid II flippase. nih.govplos.org This process ensures that the hydrophilic building blocks of the cell wall can cross the hydrophobic barrier of the cell membrane. asm.org

The enzymes MraY and MurG are central to the utilization of ditrans,polycis-undecaprenyl phosphate in the early stages of peptidoglycan biosynthesis. nih.govnih.gov

MraY (Phospho-N-acetylmuramoyl-pentapeptide translocase): This integral membrane protein catalyzes the first committed step of the membrane-associated part of peptidoglycan synthesis. nih.govnih.gov It transfers the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier, forming Lipid I. nih.govresearchgate.net MraY is an essential enzyme and a target for several antibiotics. nih.gov

MurG (UDP-N-acetylglucosamine-N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase): This peripheral membrane-associated enzyme acts subsequently to MraY. nih.govnih.gov It attaches GlcNAc to Lipid I, thereby completing the synthesis of the disaccharide-pentapeptide monomer and forming Lipid II. nih.govwikipedia.org

Table 2: Enzymes in the Initial Membrane Stages of Peptidoglycan Biosynthesis

| Enzyme | Location | Substrate(s) | Product |

|---|---|---|---|

| MraY | Integral membrane protein | UDP-MurNAc-pentapeptide, Ditrans,polycis-undecaprenyl phosphate | Lipid I, UMP |

| MurG | Peripheral membrane protein | Lipid I, UDP-GlcNAc | Lipid II, UDP |

Ditrans,polycis-undecaprenyl Phosphate in O-antigen Biosynthesis

In Gram-negative bacteria, the outer membrane is decorated with lipopolysaccharide (LPS), a molecule crucial for the structural integrity of the cell and for interactions with the environment. nih.gov The O-antigen is the outermost, highly variable component of LPS, and its biosynthesis is another critical process dependent on ditrans,polycis-undecaprenyl phosphate. tandfonline.comnih.gov

The O-antigen is a polysaccharide chain composed of repeating oligosaccharide units. nih.gov The assembly of these repeating units occurs on the lipid carrier ditrans,polycis-undecaprenyl phosphate at the cytoplasmic face of the inner membrane. wikipedia.orgnih.gov The synthesis is initiated by the transfer of a sugar-1-phosphate from a nucleotide sugar donor to Und-P, forming an Und-PP-linked sugar. nih.govtaylorandfrancis.com Subsequent glycosyltransferases then sequentially add the remaining sugars to build the complete O-antigen repeating unit on the undecaprenyl pyrophosphate carrier. nih.gov

Once the repeating unit is fully assembled, the Und-PP-linked oligosaccharide is translocated across the cytoplasmic membrane by a Wzx flippase. nih.govbiorxiv.org In the periplasm, the repeating units are polymerized by the Wzy polymerase before being ligated to the lipid A-core oligosaccharide. nih.gov

After polymerization in the periplasm, the completed O-antigen chain is transferred from the undecaprenyl pyrophosphate carrier to the lipid A-core oligosaccharide by the WaaL ligase. nih.govtaylorandfrancis.com This ligation event finalizes the assembly of the complete LPS molecule. The remaining undecaprenyl pyrophosphate (Und-PP) is then dephosphorylated to regenerate undecaprenyl phosphate (Und-P), which can be flipped back to the cytoplasmic side of the membrane to participate in a new round of O-antigen or peptidoglycan synthesis. wikipedia.org The recycling of this lipid carrier is crucial, as the pool of undecaprenyl phosphate is limited, and multiple biosynthetic pathways compete for it. nih.govasm.org Interruption in the biosynthesis of one polymer can lead to the sequestration of Und-P, affecting other pathways. nih.govasm.org

Associated Glycosyltransferases (e.g., WecA)

The initiation of many bacterial polymer biosynthesis pathways relies on the action of specific glycosyltransferases that utilize Ditrans,polycis-undecaprenyl phosphate (Und-P) as a lipid acceptor. A prime example of such an enzyme is WecA (also known as Rfe), a UDP-N-acetylglucosamine (UDP-GlcNAc):Und-P GlcNAc-1-phosphate transferase. nih.govuniprot.org WecA catalyzes the transfer of the GlcNAc-1-phosphate moiety from the soluble nucleotide sugar donor UDP-GlcNAc to the membrane-anchored Und-P. nih.govuniprot.org This reaction forms Undecaprenyl pyrophosphoryl N-acetylglucosamine (Und-PP-GlcNAc), the first lipid-linked intermediate in the biosynthesis of Enterobacterial Common Antigen (ECA) and the O-antigen portion of lipopolysaccharide (LPS) in many Gram-negative bacteria. uniprot.orgasm.orgresearchgate.net

The activity of WecA is crucial as it represents the committed step for these pathways. The enzyme is an integral membrane protein, and studies suggest it localizes to distinct regions within the plasma membrane. nih.govuniprot.org The apparent affinity of WecA for its polyisoprenyl phosphate substrate increases with the length of the lipid chain. uniprot.org The sequestration of the limited pool of Und-P into dead-end intermediates, for instance by the accumulation of ECA-lipid II in a wecE mutant, can adversely affect peptidoglycan synthesis, highlighting the competition for this essential lipid carrier among different biosynthetic pathways. nih.govnih.gov

| Enzyme | Function | Substrates | Product | Pathway Initiated |

| WecA | Transfers GlcNAc-1-phosphate to Und-P | UDP-GlcNAc, Undecaprenyl phosphate | Und-PP-GlcNAc | Enterobacterial Common Antigen (ECA), O-antigen Lipopolysaccharide (LPS) |

Ditrans,polycis-undecaprenyl Phosphate in Teichoic Acid Biosynthesis

Ditrans,polycis-undecaprenyl phosphate is an indispensable component in the synthesis of teichoic acids, which are major anionic polymers in the cell wall of Gram-positive bacteria. nih.govtandfonline.com

Involvement in Wall Teichoic Acid (WTA) Synthesis

In the biosynthesis of Wall Teichoic Acids (WTAs), Und-P acts as a membrane anchor and carrier for the assembly of the linkage unit that connects the main polymer chain to the peptidoglycan. rsc.orgnih.gov The process begins on the cytoplasmic face of the membrane. In Staphylococcus aureus and Bacillus subtilis, the synthesis of the WTA linkage unit is initiated by the transfer of GlcNAc-1-phosphate to Und-P, a reaction catalyzed by the TarO enzyme (or TagO for glycerol-based WTAs). rsc.orgacs.org This is followed by the sequential addition of other sugars, such as N-acetylmannosamine (ManNAc), by other transferases like TarA. rsc.org Once the complete linkage unit and the poly(alditol phosphate) chain are assembled on the Und-P carrier, the entire precursor is flipped across the membrane by an ABC transporter (TarGH). nih.govnih.gov Following translocation, the WTA polymer is ligated to the peptidoglycan. nih.gov The accumulation of WTA synthesis intermediates linked to Und-P can be toxic, likely by depleting the pool of this lipid carrier available for essential peptidoglycan synthesis. nih.govasm.org

Participation in Lipoteichoic Acid (LTA) Glycosylation

Ditrans,polycis-undecaprenyl phosphate also participates in the modification of Lipoteichoic Acids (LTAs). While the main polyglycerol-phosphate backbone of type I LTA is synthesized on a glycolipid anchor, the subsequent glycosylation of this polymer often involves Und-P. nih.govnih.gov In Bacillus subtilis, the glycosylation of LTA with N-acetylglucosamine (GlcNAc) requires the transport of the sugar across the membrane. nih.gov This process involves a glycosyltransferase, CsbB, which generates Und-P-GlcNAc on the cytoplasmic side of the membrane. nih.gov This lipid-linked sugar is then translocated across the membrane by a flippase, GtcA, making the GlcNAc available for transfer onto the LTA backbone in the periplasm by the YfhO glycosyltransferase. nih.gov This highlights the role of Und-P as a carrier for sugar moieties destined for the modification of cell surface polymers.

| Teichoic Acid Type | Role of Undecaprenyl Phosphate | Key Enzymes | Organism Example |

| Wall Teichoic Acid (WTA) | Carrier for linkage unit and polymer assembly | TarO, TarA, TarGH | Staphylococcus aureus, Bacillus subtilis |

| Lipoteichoic Acid (LTA) | Carrier for glycosyl donors (e.g., GlcNAc) | CsbB, GtcA, YfhO | Bacillus subtilis |

Ditrans,polycis-undecaprenyl Phosphate in Capsule and Exopolysaccharide Synthesis

The biosynthesis of capsular polysaccharides (CPS) and exopolysaccharides (EPS) in many bacteria follows the Wzx/Wzy-dependent pathway, which fundamentally relies on Ditrans,polycis-undecaprenyl phosphate. nih.govdaneshyari.com In this pathway, the repeating oligosaccharide unit of the polysaccharide is assembled on an Und-P carrier at the cytoplasmic face of the inner membrane. nih.govnih.gov

The process is initiated by a priming glycosyltransferase that transfers the first sugar-phosphate from a nucleotide sugar donor to Und-P, forming a pyrophosphate linkage. oup.comresearchgate.net Subsequent glycosyltransferases then sequentially add the remaining sugars to complete the repeating unit, which remains attached to the Und-P anchor. daneshyari.com This entire lipid-linked intermediate is then translocated across the inner membrane to the periplasmic side by a specific flippase, Wzx. nih.govdaneshyari.com In the periplasm, the Wzy polymerase catalyzes the polymerization of the repeating units into a long polysaccharide chain. nih.gov Und-P is therefore central to this process, acting as the mobile scaffold upon which the building blocks of these external protective layers are constructed and transported. nih.govasm.org

Ditrans,polycis-undecaprenyl Phosphate in Enterobacterial Common Antigen (ECA) Biosynthesis

Ditrans,polycis-undecaprenyl phosphate is the essential lipid carrier for the synthesis of the Enterobacterial Common Antigen (ECA), a glycolipid found in the outer membrane of Enterobacteriaceae. asm.orgwikipedia.org The assembly of the ECA repeating unit, a trisaccharide composed of N-acetylglucosamine (GlcNAc), N-acetylmannosaminuronic acid (ManNAcA), and 4-acetamido-4,6-dideoxy-D-galactose (Fuc4NAc), occurs on Und-P at the inner leaflet of the cytoplasmic membrane. asm.orgresearchgate.net

The biosynthetic pathway is initiated by the enzyme WecA, which transfers a GlcNAc-1-phosphate group from UDP-GlcNAc to Und-P, forming Und-PP-GlcNAc (also known as ECA-Lipid I). researchgate.netnih.govwikipedia.org Following this, the glycosyltransferases WecG and WecF sequentially add ManNAcA and Fuc4NAc, respectively, to create the complete trisaccharide unit linked to the undecaprenyl pyrophosphate carrier (ECA-Lipid III). researchgate.net This lipid-linked repeating unit is then flipped across the inner membrane by the WzxE flippase to the periplasmic side for subsequent polymerization and ligation to its final anchor molecules. asm.orgresearchgate.net Interrupting this pathway can lead to the accumulation of Und-P-linked intermediates, which can sequester the limited Und-P pool and disrupt other essential processes like peptidoglycan synthesis. nih.govnih.gov

Ditrans,polycis-undecaprenyl Phosphate in Lipid A Modification and Antimicrobial Resistance

Ditrans,polycis-undecaprenyl phosphate plays a critical role in the modification of Lipid A, the membrane anchor of LPS in Gram-negative bacteria. These modifications are often linked to increased resistance to cationic antimicrobial peptides and certain antibiotics like polymyxins. nih.govnih.gov Resistance is frequently achieved by reducing the net negative charge of the outer membrane, thereby decreasing its affinity for positively charged antibiotics. nih.gov

This modification involves the addition of sugar moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or galactosamine (GalN), to the phosphate groups of Lipid A. nih.govacs.org Und-P functions as the essential carrier that transports these sugars across the inner membrane. For instance, in the L-Ara4N modification pathway, the integral membrane glycosyltransferase ArnC attaches a formylated version of aminoarabinose to Und-P. nih.gov This Und-P-linked sugar is then flipped to the periplasmic face where another enzyme, ArnT, transfers the L-Ara4N to Lipid A. acs.org

Aminoarabinose (L-Ara4N) Transfer to Lipid A via Ditrans,polycis-undecaprenyl Phosphate

The modification of lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N) is a key bacterial process that utilizes ditrans,polycis-undecaprenyl phosphate as an indispensable transporter. This multi-step pathway, primarily occurring at the bacterial inner membrane, is crucial for altering the charge of the bacterial outer surface.

The process begins in the cytoplasm where a series of enzymes, including ArnA and ArnB, synthesize a nucleotide sugar precursor, UDP-4-deoxy-4-formamido-β-L-arabinose (UDP-L-Ara4FN). researchgate.netnih.gov The integral membrane glycosyltransferase ArnC then catalyzes the transfer of the formylated L-Ara4N moiety from UDP-L-Ara4FN to ditrans,polycis-undecaprenyl phosphate (UndP). nih.govbiorxiv.orguniprot.org This reaction occurs on the cytoplasmic face of the inner membrane and results in the formation of a lipid-linked intermediate, 4-deoxy-4-formamido-α-L-arabinopyranosyl-ditrans,octa-cis-undecaprenyl phosphate (UndP-L-Ara4FN). researchgate.netuniprot.org

Following its synthesis, this intermediate is acted upon by the enzyme ArnD, which catalyzes the removal of the formyl group to produce undecaprenyl phosphate-α-L-Ara4N (UndP-L-Ara4N). researchgate.netnih.govbiorxiv.org This deformylation step is important to prevent the reversal of the ArnC-catalyzed reaction. nih.gov The resulting UndP-L-Ara4N molecule is then translocated from the cytoplasmic side to the periplasmic side of the inner membrane. researchgate.net This "flipping" is mediated by a putative flippase complex composed of the proteins ArnE and ArnF. researchgate.netbiorxiv.orgnih.gov

Once in the periplasm, the L-Ara4N moiety is transferred from its lipid carrier to lipid A, a component of the lipopolysaccharide (LPS) in the outer membrane. This final transfer is catalyzed by another inner membrane enzyme, the L-Ara4N transferase known as ArnT. uniprot.orgsigmaaldrich.com ArnT recognizes the UndP-L-Ara4N donor and attaches the L-Ara4N sugar to the phosphate groups of lipid A. nih.govsigmaaldrich.com The now de-glycosylated undecaprenyl diphosphate (B83284) is recycled back to undecaprenyl phosphate on the cytoplasmic face to participate in further transport cycles. wikipedia.org

Contribution to Polymyxin (B74138) Resistance Mechanisms

The enzymatic modification of lipid A with L-Ara4N is a primary mechanism by which Gram-negative bacteria achieve resistance to polymyxin antibiotics. nih.gov Polymyxins are polycationic antimicrobial peptides that exert their bactericidal effect by binding to the negatively charged phosphate groups of lipid A, disrupting the outer membrane integrity. nih.gov

The transfer of the cationic L-Ara4N sugar to lipid A, a process entirely dependent on ditrans,polycis-undecaprenyl phosphate as the carrier, effectively neutralizes the negative charges on the bacterial surface. nih.gov This charge modification reduces the electrostatic affinity between the cationic polymyxin molecules and the bacterial outer membrane. nih.gov Consequently, the antibiotic is unable to bind effectively to its target and cannot permeabilize the membrane, rendering the bacterium resistant to its effects. nih.gov This resistance mechanism is a crucial survival strategy for pathogens such as Salmonella enterica, Escherichia coli, and Pseudomonas aeruginosa, particularly when faced with the host's innate immune system, which uses cationic antimicrobial peptides, or during polymyxin antibiotic therapy. nih.govnih.gov

Enzymology of Associated Glycosyltransferases (e.g., ArnC)

The key step in committing the L-Ara4N sugar to the lipid carrier pathway is catalyzed by the enzyme ArnC, a member of the polyprenyl phosphate glycosyltransferase (Pren-P GT) family. nih.govbiorxiv.org

Enzyme Details: ArnC

| Property | Description | Source(s) |

|---|---|---|

| Recommended Name | Undecaprenyl-phosphate 4-deoxy-4-formamido-L-arabinose transferase | uniprot.org |

| Alternate Names | PmrF, Ara4FN transferase | nih.govuniprot.org |

| EC Number | 2.4.2.53 | uniprot.orggenome.jp |

| Location | Bacterial inner membrane | nih.govbiorxiv.org |

| Function | Catalyzes the transfer of the 4-deoxy-4-formamido-L-arabinose group from a UDP-sugar donor to the undecaprenyl phosphate lipid carrier. | uniprot.org |

| Catalytic Reaction | UDP-4-deoxy-4-formamido-beta-L-arabinose + di-trans,octa-cis-undecaprenyl phosphate → 4-deoxy-4-formamido-alpha-L-arabinopyranosyl di-trans,octa-cis-undecaprenyl phosphate + UDP | uniprot.org |

ArnC is an integral membrane protein that functions as a glycosyltransferase. nih.gov Structural and mechanistic studies have shown that it specifically recognizes the formylated sugar donor, UDP-L-Ara4FN, and will not process the unmodified UDP-L-Ara4N. nih.govbiorxiv.org The enzyme facilitates a direct nucleophilic attack, leading to the transfer of the sugar to the phosphate group of ditrans,polycis-undecaprenyl phosphate, with an inversion of the anomeric configuration of the sugar. nih.gov The activity of ArnC is the committed step for the association of the L-Ara4N sugar with the membrane, initiating the transport and modification process that ultimately leads to polymyxin resistance. nih.govbiorxiv.org

Regulation and Homeostasis of Ditrans,polycis Undecaprenyl Phosphate Pool

Maintenance of Ditrans,polycis-undecaprenyl Phosphate (B84403) Pool Levels in Bacterial Membranes

The maintenance of the Und-P pool is a dynamic process involving both de novo synthesis and efficient recycling. anr.fr De novo synthesis begins in the cytoplasm with the formation of undecaprenyl pyrophosphate (Und-PP) from farnesyl pyrophosphate (FPP) and eight isopentenyl pyrophosphate (IPP) molecules, a reaction catalyzed by the essential enzyme undecaprenyl pyrophosphate synthase (UppS). asm.orgfrontiersin.orgnih.gov Und-PP is then dephosphorylated to the active carrier, Und-P. asm.orgresearchgate.net

Recycling is crucial as Und-P is liberated as Und-PP on the outer side of the cytoplasmic membrane after the glycan unit is transferred to the growing polymer. nih.govplos.org This Und-PP must be dephosphorylated to Und-P to be reused. plos.orgnih.gov Bacteria employ a suite of integral membrane phosphatases for this critical dephosphorylation step, ensuring a continuous supply of the lipid carrier.

In Gram-negative bacteria like Escherichia coli, at least four enzymes have been identified to catalyze the dephosphorylation of Und-PP: BacA and three members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily, namely PgpB, YbjG, and LpxT. nih.govasm.org While none of these enzymes are individually essential, the simultaneous inactivation of bacA, ybjG, and pgpB is lethal, highlighting their redundant yet vital function in maintaining the Und-P pool. asm.orgnih.gov In Gram-positive bacteria such as Bacillus subtilis, the key Und-PP phosphatases are BcrC and UppP (also known as YodM). nih.govtandfonline.comfrontiersin.org The presence of at least one of these UPP phosphatases is essential for bacterial growth. tandfonline.comnih.gov

Furthermore, in many Gram-positive bacteria, a significant pool of undecaprenol (B103720) (Und-OH) exists, which can be phosphorylated to Und-P by an undecaprenol kinase (UdpK), an enzyme homologous to the diacylglycerol kinase (DgkA) of E. coli. tandfonline.comnih.govnih.gov This kinase also exhibits phosphatase activity, converting Und-P back to Und-OH, suggesting a mechanism for fine-tuning the Und-P pool. nih.gov In contrast, Und-OH is generally not detected in Gram-negative bacteria. tandfonline.comnih.govresearchgate.net

The absolute levels of the Und-P pool are kept relatively low. Quantitative analysis in E. coli during exponential growth revealed Und-P and Und-PP concentrations of approximately 75 and 270 nmol/g of cell dry weight, respectively. researchgate.net In Staphylococcus aureus, these levels were around 50 nmol/g for Und-P and 150 nmol/g for Und-PP, with an additional pool of undecaprenol at 70 nmol/g. researchgate.net

Table 1: Key Enzymes in the Maintenance of the Und-P Pool

| Enzyme | Function | Organism(s) | Essentiality | Reference |

|---|---|---|---|---|

| UppS | De novo synthesis of Und-PP | E. coli, B. subtilis | Essential | asm.orgfrontiersin.orguni-goettingen.de |

| BacA/UppP | Dephosphorylation of Und-PP (Recycling) | E. coli | Individually non-essential | nih.govasm.orgnih.gov |

| PgpB | Dephosphorylation of Und-PP (Recycling) | E. coli | Individually non-essential | nih.govasm.orgtandfonline.com |

| YbjG | Dephosphorylation of Und-PP (Recycling) | E. coli | Individually non-essential | nih.govasm.orgtandfonline.com |

| LpxT | Dephosphorylation of Und-PP (Recycling) | E. coli | Individually non-essential | nih.govasm.orgtandfonline.com |

| BcrC | Dephosphorylation of Und-PP (Recycling) | B. subtilis | Redundantly essential | nih.govfrontiersin.orgnih.gov |

| UppP (YodM) | Dephosphorylation of Und-PP (Recycling) | B. subtilis | Redundantly essential | nih.govfrontiersin.org |

| UdpK (DgkA) | Phosphorylation of Und-OH to Und-P | Gram-positive bacteria (e.g., S. mutans) | Contributes to UP pool | frontiersin.orgnih.govresearchgate.net |

Feedback Control Mechanisms in Ditrans,polycis-undecaprenyl Phosphate Metabolism

The various biosynthetic pathways that rely on Und-P must be coordinated to prevent the depletion of this limited resource. Evidence suggests the existence of feedback control mechanisms that regulate the flux of Und-P into different pathways. One such mechanism appears to involve the enzyme MraY, which catalyzes the transfer of phospho-MurNAc-pentapeptide to Und-P, forming Lipid I, the first membrane-bound precursor of peptidoglycan. nih.govnih.gov It has been proposed that MraY activity can be feedback-inhibited by its downstream product, Lipid II. nih.gov This control would prevent the excessive sequestration of the Und-P pool into peptidoglycan precursors when they are not immediately needed, thereby making the lipid carrier available for other essential pathways, such as the synthesis of O-antigen or teichoic acids. nih.gov Misregulation of MraY, leading to increased production of Lipid II, has been shown to impede the synthesis of other Und-P-dependent surface glycans. nih.gov This highlights the delicate balance required in the distribution of Und-P among competing metabolic routes.

Stress Response Pathways Modulating Ditrans,polycis-undecaprenyl Phosphate Availability (e.g., SigM Pathway)

Bacteria have evolved sophisticated stress response pathways to cope with conditions that compromise cell envelope integrity, including the depletion of the Und-P pool. A primary example is the SigM signaling pathway in Bacillus subtilis. asm.orgplos.orgnih.gov The transcription factor SigM is held in an inactive state at the cell membrane by its cognate anti-sigma factor complex. asm.orgplos.org This complex is thought to monitor the status of the free Und-P pool. asm.orgplos.orgnih.gov

When levels of available Und-P decrease, due to either inhibition of its synthesis or recycling, or its sequestration in stalled biosynthetic pathways, SigM is released and becomes active. plos.orgnih.gov Activated SigM directs the transcription of a large regulon of genes aimed at restoring Und-P homeostasis. asm.orgplos.orgnih.gov These genes function to:

Increase flux through the peptidoglycan synthesis pathway. plos.orgnih.gov

Boost the recycling of Und-P. asm.orgplos.orgnih.gov

Liberate Und-P from non-essential or stalled pathways. asm.orgplos.orgnih.gov

Recent research has identified two enzymes under the control of SigM, UshA and UpsH, that directly liberate Und-P from Und-P-linked sugars and Und-PP-linked wall teichoic acid precursors, respectively. asm.orgnih.gov This demonstrates a direct mechanism to replenish the free Und-P pool during envelope stress. The SigM pathway thus acts as a homeostatic control system, prioritizing the use of the limited Und-P pool for the synthesis of the essential peptidoglycan layer when the carrier's availability is threatened. asm.orgplos.orgnih.gov

Table 2: SigM-controlled Enzymes Modulating Und-P Availability

| Enzyme | Function | Consequence of Activation | Reference |

|---|---|---|---|

| UshA (YqjL) | Hydrolase acting on Und-P-linked sugars | Liberates Und-P from monophosphate-linked sugars | asm.orgnih.gov |

| UpsH (YpbG) | Metallo-phosphoesterase acting on Und-PP-linked polymers | Releases Und-P from diphosphate-linked wall teichoic acid precursors | asm.orgnih.gov |

| TagT/TagU | LCP phosphotransferases | Attach Und-P-linked secondary cell wall polymers to peptidoglycan, releasing Und-P | asm.org |

Genetic Regulatory Networks Affecting Ditrans,polycis-undecaprenyl Phosphate Recycling and Metabolism

There is also a clear genetic link between de novo synthesis and stress response pathways. In B. subtilis, a mutation in the ribosome-binding site of the uppS gene (uppS1), which leads to reduced levels of the UppS enzyme, results in slightly elevated expression of the SigM regulon. nih.gov This suggests that the cell can sense a decrease in Und-P synthesis and trigger a compensatory stress response. nih.gov The resistance phenotypes conferred by the uppS1 mutation are significantly diminished in a sigM mutant background, further solidifying the genetic connection between Und-P synthesis and the SigM stress response network. nih.gov

Furthermore, genetic networks controlling DNA replication and cell division are also intertwined with Und-P metabolism. In B. subtilis, the protein YabA, a negative regulator of replication initiation that interacts with the initiator protein DnaA, does not appear to directly affect DnaA's global activity as a transcription factor. nih.gov This suggests that the control of replication initiation by YabA is localized, possibly at the replication origin oriC, and may be linked to the status of cell wall synthesis through Und-P availability, although the precise molecular connection remains to be fully elucidated. nih.gov

Interplay Between Ditrans,polycis-undecaprenyl Phosphate and Bacterial Morphogenesis

The availability of Und-P is intrinsically linked to bacterial morphogenesis, as the synthesis of peptidoglycan, the primary determinant of cell shape, is wholly dependent on this lipid carrier. nih.govnih.gov Disruptions in Und-P metabolism invariably lead to severe morphological defects. For instance, depleting the Und-PP phosphatases BcrC and BacA in B. subtilis causes cells to grow with gross morphological distortions and, in some cases, lyse. nih.gov Similarly, a defective UppS enzyme in E. coli results in highly aberrant cell shapes, particularly at elevated temperatures. nih.gov

Genetic screens designed to identify factors that are synthetically lethal with defects in Und-P recycling have uncovered novel connections to morphogenesis. nih.govnih.gov One such screen in E. coli identified qseC, a gene encoding a sensor kinase of a two-component system, as a "morphogene." nih.govnih.gov Loss of QseC leads to cell enlargement and lysis, a phenotype that can be traced back to defects in the cell wall, likely stemming from the misregulation of pathways that compete for the Und-P pool. nih.govnih.gov These findings underscore that maintaining the homeostasis of the Und-P pool is not only essential for viability but also for the precise execution of the morphogenetic programs that define a bacterium's shape and structural integrity. nih.govnih.gov

Advanced Research Methodologies and Structural Biology of Ditrans,polycis Undecaprenyl Phosphate Systems

Genetic and Genomic Approaches to Study Ditrans,polycis-undecaprenyl Phosphate (B84403) Metabolism

Genetic and genomic strategies have been pivotal in dissecting the complex network of enzymes responsible for the synthesis and recycling of ditrans,polycis-undecaprenyl phosphate. These approaches allow for the identification of genes involved in this critical pathway and the characterization of their roles in cellular viability and morphology.

Forward and Reverse Genetic Screens for Pathway Components

Forward genetic screens, which involve randomly generating mutations and then identifying those that result in a specific phenotype, have been instrumental in uncovering novel components of ditrans,polycis-undecaprenyl phosphate metabolism. A notable example is a genetic screen designed to identify synthetic interactions in Escherichia coli strains with defective undecaprenyl phosphate (Und-P) recycling. nih.govbiorxiv.orgnih.gov This screen was conducted in a background where three genes encoding undecaprenyl pyrophosphate (Und-PP) phosphatases (ybjG, lpxT, and bacA) were deleted, creating a sensitized strain vulnerable to further perturbations in Und-P metabolism. nih.govbiorxiv.orgnih.gov The screen successfully identified a wide range of genes whose inactivation, in combination with the phosphatase deletions, was either lethal or resulted in reduced fitness. nih.govbiorxiv.orgnih.gov These genes were implicated in diverse cellular processes, including cell division, DNA replication and repair, signal transduction, and glutathione (B108866) metabolism, highlighting the broad physiological impact of Und-P homeostasis. nih.govbiorxiv.orgnih.gov

One of the significant findings from this screen was the identification of qseC, a gene encoding a sensor kinase, as a new morphogene. nih.govnih.gov Loss of qseC in the sensitized background led to cell enlargement and lysis, indicating a previously unknown link between this two-component system and cell wall integrity when Und-P recycling is compromised. nih.govnih.gov Further investigation revealed that the shape defects in ΔqseC cells could be reversed by deleting the response regulator qseB, suggesting that the observed phenotype is due to the overactivation of QseB. nih.govnih.gov

Reverse genetics, which involves the targeted disruption of a specific gene to observe the resulting phenotype, has also been employed. For instance, the creation of null mutants for genes identified in the aforementioned screen confirmed their roles in maintaining cell integrity under conditions of impaired Und-P recycling. nih.gov

| Genetic Screen Finding | Organism | Key Implication |

| Synthetic lethality with ΔybjG ΔlpxT ΔbacA | Escherichia coli | Uncovered novel connections to cell division, DNA replication/repair, and signal transduction. nih.govbiorxiv.orgnih.gov |

| Identification of qseC as a morphogene | Escherichia coli | Linked a two-component signal transduction system to cell wall integrity via Und-P metabolism. nih.govnih.gov |

Mutational Analysis of Genes Involved in Ditrans,polycis-undecaprenyl Phosphate Synthesis and Recycling

Site-directed mutagenesis has been a powerful tool for dissecting the function of specific amino acid residues within the enzymes of the ditrans,polycis-undecaprenyl phosphate pathway. In the case of undecaprenyl pyrophosphate synthase (UppS), which catalyzes the synthesis of Und-PP, mutational analysis has provided insights into its catalytic mechanism. nih.gov For example, mutation of the conserved residue Asp-26 in E. coli UppS to other charged amino acids resulted in a significant decrease in enzyme activity. nih.gov This finding, combined with structural data, suggests that Asp-26 plays a crucial role in coordinating a magnesium ion, which is essential for initiating the condensation reaction by facilitating the ionization of the pyrophosphate group from the farnesyl pyrophosphate substrate. nih.gov

Similarly, mutational studies of the undecaprenyl pyrophosphate phosphatase UppP (also known as BacA) have been conducted to identify key catalytic residues. nih.gov Sequence alignments revealed conserved motifs, including a glutamate-rich region and a histidine residue, that are specific to bacterial UppP enzymes. nih.gov Targeted mutations within these regions can help to elucidate their roles in substrate binding and catalysis.

In another example, a study on the α-beta hydrolase UshA in Bacillus subtilis used alanine (B10760859) substitutions to investigate the importance of conserved residues in its predicted catalytic pocket. nih.gov This approach helped to identify residues critical for the enzyme's function in liberating the carrier lipid from UndP-linked intermediates under stress conditions. nih.gov

| Enzyme | Mutated Residue | Effect on Activity | Inferred Function of Residue |

| E. coli UppS | Asp-26 | Significant decrease | Mg2+ coordination and initiation of condensation reaction. nih.gov |

| E. coli UppP | Conserved Glutamate/Histidine | Under investigation | Potential role in catalysis. nih.gov |

| B. subtilis UshA | H101A | Loss of function | Part of the catalytic pocket. nih.gov |

Enzymatic Characterization and Assays for Ditrans,polycis-undecaprenyl Phosphate Enzymes

The functional characterization of enzymes involved in ditrans,polycis-undecaprenyl phosphate metabolism relies on robust enzymatic assays. For undecaprenyl pyrophosphate phosphatase (UppP), a common method involves a colorimetric assay to measure the release of inorganic phosphate from a substrate. nih.gov In a typical assay, the purified UppP enzyme is incubated with a substrate like farnesyl pyrophosphate (FPP), which can act as an analog for the natural substrate, in a buffered solution containing necessary cofactors such as MgCl2. nih.gov The reaction is then stopped, and a reagent like Malachite Green is added, which forms a colored complex with the released phosphate, allowing for its quantification by measuring absorbance at a specific wavelength (e.g., 650 nm). nih.gov

These assays are crucial for determining the optimal reaction conditions for an enzyme, such as pH and detergent concentration for membrane-bound enzymes. For instance, the phosphatase activity of E. coli UppP was found to be optimal at a pH between 6.5 and 7.0. nih.gov Such assays are also used to determine the kinetic parameters of an enzyme and to assess the effects of mutations on its catalytic efficiency.

The activity of undecaprenyl pyrophosphate synthase (UppS) can also be measured through various methods, often involving the use of radiolabeled substrates to track the incorporation of isopentenyl pyrophosphate (IPP) into the growing polyprenyl chain.

| Enzyme | Assay Type | Substrate(s) | Detection Method | Key Parameters Measured |

| UppP (phosphatase) | Colorimetric | Farnesyl pyrophosphate (FPP) | Malachite Green absorbance at 650 nm | Phosphate release, optimal pH, optimal detergent concentration. nih.gov |

| UppS (synthase) | Radiometric | Farnesyl pyrophosphate (FPP), [14C]Isopentenyl pyrophosphate (IPP) | Scintillation counting of radiolabeled product | Incorporation of IPP into undecaprenyl pyrophosphate. |

Structural Elucidation of Key Enzymes in Ditrans,polycis-undecaprenyl Phosphate Metabolism

Visualizing the three-dimensional structures of the enzymes involved in ditrans,polycis-undecaprenyl phosphate metabolism is crucial for a detailed understanding of their mechanisms. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been the primary techniques for this purpose.

X-ray Crystallography of Undecaprenyl Pyrophosphate Synthase and Phosphatases

X-ray crystallography has provided high-resolution structures of undecaprenyl pyrophosphate synthase (UppS) from various bacteria, including E. coli and Acinetobacter baumannii. nih.goviucr.org These structures, determined for the apoenzyme and in complex with substrates and inhibitors, have revealed key features of the enzyme's active site. nih.goviucr.org The crystal structure of E. coli UppS in complex with magnesium, isopentenyl pyrophosphate (IPP), and a farnesyl thiopyrophosphate analog showed that the Mg2+ ion is coordinated by the pyrophosphate of the farnesyl analog and the carboxylate of the conserved Asp-26 residue. nih.gov This structural evidence strongly supports the proposed catalytic role of this residue in initiating the condensation reaction. nih.gov

The crystal structure of the membrane integral pyrophosphatase BacA (an Und-PP phosphatase) from E. coli has also been determined at a resolution of 2.6 Å. nih.gov This structure revealed that the enzyme is open to the periplasm and has a pocket that extends into the membrane where the pyrophosphorolysis is thought to occur. nih.gov A surprising finding was the presence of an interdigitated inverted topology repeat, a structural motif previously only seen in transporters and channels, which raises questions about the evolutionary origins of BacA and its potential dual function as a flippase. nih.gov

| Enzyme | Organism | Resolution | Key Structural Insights |

| UppS | Escherichia coli | N/A | Revealed the role of Mg2+ and Asp-26 in catalysis. nih.gov |

| BacA (UppP) | Escherichia coli | 2.6 Å | Showed a periplasm-facing active site and an inverted topology repeat. nih.gov |

| UppS | Acinetobacter baumannii | N/A | Facilitated fragment-based screening for novel inhibitors. iucr.org |

Cryo-Electron Microscopy of Membrane-Associated Glycosyltransferases Utilizing Ditrans,polycis-undecaprenyl Phosphate

Cryo-electron microscopy (cryo-EM) has become an indispensable tool for studying the structure of membrane proteins in a near-native environment. This technique has been successfully applied to elucidate the structure of ArnC, an integral membrane glycosyltransferase from Salmonella enterica that utilizes ditrans,polycis-undecaprenyl phosphate as a lipid carrier. researchgate.netnih.gov ArnC attaches an aminoarabinose sugar to Und-P, a key step in the modification of lipid A that leads to resistance against polymyxin (B74138) antibiotics. researchgate.netnih.gov

Cryo-EM structures of ArnC were determined in both the apo and nucleotide-bound states, revealing a conformational transition that occurs upon substrate binding. researchgate.netnih.gov These structures, combined with computational simulations, have provided insights into how the substrate is coordinated during catalysis and have led to the proposal of a catalytic mechanism that may be conserved among similar metal-dependent polyprenyl phosphate glycosyltransferases. researchgate.netnih.gov The structural information obtained from cryo-EM provides a valuable template for the design of new drugs aimed at combating polymyxin resistance by targeting ArnC. researchgate.netnih.gov

| Enzyme | Organism | Method | Key Findings |

| ArnC | Salmonella enterica | Cryo-EM | Revealed apo and nucleotide-bound conformations, showing a conformational transition upon substrate binding. researchgate.netnih.gov |

Computational and Biophysical Methods for Studying Ditrans,polycis-undecaprenyl Phosphate Interactions

The study of ditrans,polycis-undecaprenyl phosphate (di-trans,poly-cis-UP) and its interactions with enzymes is crucial for understanding the biosynthesis of the bacterial cell wall. Due to the hydrophobic and transient nature of these interactions within the cell membrane, a combination of sophisticated computational and biophysical techniques is employed to elucidate the molecular mechanisms at play.

Molecular modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the conformational dynamics and binding mechanisms of di-trans,poly-cis-UP with its partner enzymes. These in silico approaches provide atomic-level insights that are often difficult to obtain through experimental methods alone.

Enzyme-Substrate Interactions: MD simulations have been successfully used to study the interaction of undecaprenyl pyrophosphate (UPP), a precursor to di-trans,poly-cis-UP, with enzymes like phosphatidylglycerol phosphate phosphatase B (PgpB). tandfonline.com These simulations, often spanning hundreds of nanoseconds, can reveal how substrate binding induces conformational changes in both the transmembrane and periplasmic domains of the enzyme, which is critical for catalysis. tandfonline.comtandfonline.com For instance, simulations of PgpB in a membrane environment have helped to understand the stability and conformational shifts that occur upon binding of UPP. tandfonline.com

Flexibility of Binding Pockets: Long-duration MD simulations of undecaprenyl pyrophosphate synthase (UPPS), an enzyme essential for UPP synthesis, have demonstrated the high flexibility of this protein. nih.gov These simulations have identified that the active site contains mobile binding pockets, and different inhibitors can preferentially bind to distinct and sometimes rarely sampled conformational states of the enzyme. nih.gov This highlights the importance of considering protein flexibility in structure-based drug design. The insights from MD simulations are often validated by comparing them with crystallographic data of the enzyme in its apo (unbound) and ligand-bound forms. nih.gov

Predicting Catalytic Sites: In the absence of experimental structures, computational modeling can be used to predict the three-dimensional structure and catalytic site of enzymes that interact with undecaprenyl pyrophosphate. By combining homology modeling with MD simulations, researchers have proposed plausible structures for the catalytic site of E. coli undecaprenyl pyrophosphate phosphatase (UppP) and have gained insights into the molecular basis of its interaction with the substrate within the membrane bilayer. nih.gov

Simulating Membrane Environments: A significant challenge in studying these systems is accurately representing the lipid bilayer. Molecular dynamics simulations can model the behavior of phospholipid bilayers at various temperatures and hydration levels. nih.gov These simulations provide a realistic environment to study the interactions of lipid-anchored molecules like di-trans,poly-cis-UP with membrane-embedded or associated proteins. For example, simulations have been used to examine the interactions of disaccharides with lipid bilayers, revealing how these molecules can form multiple hydrogen bonds with the lipid headgroups at the bilayer surface. nih.gov

Interactive Table: Key Findings from Molecular Dynamics Simulations of Undecaprenyl Phosphate Systems

| Enzyme/System | Key Finding | Significance | Reference(s) |

| PgpB | Substrate binding couples movement in the transmembrane and periplasmic domains. | Provides insight into the mechanism of active site communication and catalysis. | tandfonline.comtandfonline.com |

| UPPS | The enzyme is highly flexible with mobile binding pockets in the active site. | Different inhibitors can bind to rarely sampled conformational states, impacting drug design strategies. | nih.gov |

| UppP | A plausible 3D structure of the catalytic site has been proposed. | Offers a molecular basis for the enzyme-substrate interaction in the membrane. | nih.gov |

| Lipid Bilayers | Disaccharides interact at the bilayer surface through multiple hydrogen bonds with lipid headgroups. | Provides a framework for understanding interactions at the membrane interface. | nih.gov |

A variety of biophysical techniques are employed to characterize the binding of ligands, including di-trans,poly-cis-UP and its analogs, to their target enzymes and to analyze the architecture of the active sites.

Microscale Thermophoresis (MST): MST is a powerful technique for quantifying the binding affinity between molecules in solution. It has been used to study the interaction between the integral membrane glycosyltransferase ArnC and its nucleotide substrate in the presence and absence of metal ions like Mg²⁺ and Mn²⁺. nih.gov This method allows for the determination of dissociation constants (Kd), providing quantitative data on binding strength.

Protein Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein upon ligand binding can be monitored to study interactions. This technique has been used to investigate the binding of substrates to undecaprenyl pyrophosphate synthase (UPPS) and its complex with allosteric inhibitors like tetramic acids. acs.org These studies have revealed that tetramic acids bind to an allosteric site, altering the enzyme's conformation and preventing proper substrate binding. acs.org

Photo-cross-linking and Mass Spectrometry: To identify the binding site of inhibitors, photosensitive analogues of the inhibitor can be used. Upon photoactivation, these analogues form a covalent bond with the enzyme at the binding site. Subsequent digestion of the protein and analysis by mass spectrometry can pinpoint the exact location of the interaction. This approach was used to confirm that tetramic acids bind to an allosteric site on UPPS, adjacent to the farnesyl pyrophosphate (FPP) binding site. acs.org

Mutagenesis and Enzymatic Assays: Site-directed mutagenesis is a classical and powerful tool for active site analysis. By systematically replacing specific amino acid residues within a putative active site and then measuring the enzymatic activity, researchers can identify residues crucial for catalysis. This method has been instrumental in defining the catalytic centers of enzymes like UppP and BacA homologues. nih.govtandfonline.com Enzymatic activity is often measured using colorimetric assays that detect the release of phosphate from the substrate. nih.gov

Cryo-Electron Microscopy (Cryo-EM): For large, membrane-embedded proteins and complexes, cryo-EM has emerged as a revolutionary technique for structure determination at near-atomic resolution. Cryo-EM structures of ArnC in its apo and nucleotide-bound states have revealed a significant conformational transition upon substrate binding. nih.gov Combining these structural data with MD simulations provides a comprehensive view of substrate coordination and the catalytic mechanism. nih.gov

Interactive Table: Biophysical Techniques for Studying Undecaprenyl Phosphate Interactions

| Technique | Application | Key Information Obtained | Reference(s) |

| Microscale Thermophoresis (MST) | Quantifying binding of nucleotides to ArnC. | Dissociation constants (Kd), role of metal ions in binding. | nih.gov |

| Protein Fluorescence Spectroscopy | Studying substrate and inhibitor binding to UPPS. | Allosteric inhibition mechanism, substrate binding order. | acs.org |

| Photo-cross-linking/Mass Spectrometry | Identifying the binding site of tetramic acid inhibitors on UPPS. | Location of the allosteric binding site. | acs.org |

| Site-Directed Mutagenesis | Identifying catalytically important residues in UppP and BacA. | Essential amino acids for enzymatic activity. | nih.govtandfonline.com |

| Cryo-Electron Microscopy (Cryo-EM) | Determining the structure of ArnC in different conformational states. | Conformational changes upon substrate binding, structural basis for catalysis. | nih.gov |

Quantitative Analysis of Intracellular Ditrans,polycis-undecaprenyl Phosphate Pool Dynamics

The intracellular concentration of di-trans,poly-cis-UP is tightly regulated, as it is a limiting resource shared among various essential biosynthetic pathways, including peptidoglycan, O-antigen, and capsule synthesis. researchgate.netharvard.edu Understanding the dynamics of this lipid carrier pool is critical for comprehending bacterial cell wall metabolism and identifying potential antibiotic targets.

High-Performance Liquid Chromatography (HPLC): A robust method for the quantification of di-trans,poly-cis-UP and its derivatives, undecaprenyl pyrophosphate (UPP) and undecaprenol (B103720) (UOH), involves extraction from bacterial membranes followed by analysis using reverse-phase HPLC. researchgate.netnih.gov This technique allows for the separation and quantification of these closely related isoprenoids.

Extraction and Derivatization: A common procedure for extracting these lipids involves a methanol/chloroform/phosphate-buffered saline mixture. researchgate.net To facilitate analysis, UPP can be converted to undecaprenyl phosphate (UP) by mild alkaline hydrolysis with KOH. researchgate.net

Intracellular Pool Sizes: Quantitative HPLC analysis has determined the pool sizes of UP and UPP in various bacteria during the exponential growth phase. For example, in Escherichia coli, the pools of UP and UPP are approximately 75 and 270 nmol/g of cell dry weight, respectively. researchgate.netnih.gov In Staphylococcus aureus, these values are around 50 and 150 nmol/g of cell dry weight, respectively. researchgate.netnih.gov Interestingly, undecaprenol is detected in significant amounts in S. aureus (around 70 nmol/g) but is virtually absent in E. coli. researchgate.netnih.gov The total number of UP molecules per wild-type E. coli cell has been estimated to be around 123,000. researchgate.net

Challenges in Quantification: Direct determination of di-trans,poly-cis-UP levels can be challenging due to its low abundance compared to other membrane lipids. nih.govbiorxiv.org This has led to the development of sensitive methods and the use of radiolabeling techniques to trace the fate of these molecules. For instance, radiolabeled precursors can be used to track the accumulation of UP-linked intermediates, providing indirect evidence of sequestration of the UP pool. nih.gov

Probing the Accessible Pool: Fluorescently labeled antibiotics that bind specifically to di-trans,poly-cis-UP can be used as probes to monitor the accessible pool of this lipid carrier on the cell surface. harvard.edu This approach has been used to show that the available UP pool is dramatically reduced under conditions where UP-linked intermediates are trapped. harvard.edu

Interactive Table: Intracellular Pool Sizes of Undecaprenyl Phosphate and its Derivatives

| Organism | Compound | Pool Size (nmol/g of cell dry weight) | Reference(s) |

| Escherichia coli | Ditrans,polycis-undecaprenyl phosphate (UP) | ~75 | researchgate.netnih.gov |

| Undecaprenyl pyrophosphate (UPP) | ~270 | researchgate.netnih.gov | |

| Undecaprenol (UOH) | <1 | researchgate.netnih.gov | |

| Staphylococcus aureus | Ditrans,polycis-undecaprenyl phosphate (UP) | ~50 | researchgate.netnih.gov |

| Undecaprenyl pyrophosphate (UPP) | ~150 | researchgate.netnih.gov | |

| Undecaprenol (UOH) | ~70 | researchgate.netnih.gov |

Ditrans,polycis Undecaprenyl Phosphate As a Target for Antimicrobial Strategies

Rationales for Targeting Ditrans,polycis-undecaprenyl Phosphate (B84403) Metabolism in Antibiotic Development

The targeting of ditrans,polycis-undecaprenyl phosphate metabolism is a promising strategy for antibiotic development due to several key factors. The enzymes involved in its biosynthesis and recycling are essential for bacterial viability. nih.govnih.gov Inhibition of these pathways disrupts the synthesis of the cell wall, leading to cell lysis and death. nih.gov This is because the lipid carrier is required for the assembly of not only peptidoglycan but also other critical cell wall components like teichoic acids and O-antigens. nih.gov

Furthermore, the enzymes in this pathway, such as Undecaprenyl Pyrophosphate Synthase (UppS), are highly conserved in bacteria but are not utilized by humans, presenting a clear selective target. google.comnih.gov This specificity minimizes the potential for host toxicity, a critical consideration in drug development. The emergence of resistance to current antibiotics that target later stages of cell wall synthesis has spurred the search for novel targets, and the undecaprenyl phosphate pathway represents a key vulnerability in bacterial cell envelope biogenesis. nih.govgoogle.com

Strategies for Inhibiting Enzymes of Ditrans,polycis-undecaprenyl Phosphate Biosynthesis

The biosynthesis of the active lipid carrier, undecaprenyl phosphate (C55-P), involves two primary enzymatic steps that are targets for inhibition. First, the soluble enzyme Undecaprenyl Pyrophosphate Synthase (UppS) synthesizes the precursor, undecaprenyl pyrophosphate (C55-PP). nih.govacs.org Second, a membrane-bound phosphatase, such as BacA or members of the PAP2 family, dephosphorylates C55-PP to generate the active C55-P carrier. nih.govnih.gov

Undecaprenyl Pyrophosphate Synthase (UppS) is an essential cis-prenyltransferase that catalyzes the condensation of farnesyl pyrophosphate (FPP) with eight molecules of isopentenyl pyrophosphate (IPP) to form C55-PP. nih.govfrontiersin.org Its critical role makes it a prime target for novel inhibitors. Researchers have identified several classes of compounds that inhibit UppS activity. These inhibitors often mimic the pyrophosphate moiety of the natural substrates. frontiersin.org

Virtual screening and subsequent biochemical assays have successfully identified various UppS inhibitors. frontiersin.org For instance, bisphosphonates and compounds with an anthranilic acid scaffold have shown inhibitory activity against E. coli UppS. frontiersin.org Other research has focused on benzoic acid derivatives, which have demonstrated potent inhibition of both UppS and bacterial growth. nih.gov

| Inhibitor Class | Specific Compound Examples | Target Organism/Enzyme | Key Findings |

|---|---|---|---|

| Bisphosphonates | BPH-629 | E. coli UppS | Mimics the pyrophosphate moiety of substrates FPP and IPP. frontiersin.org |

| Anthranilic Acids | Not specified | E. coli UppS | Discovered through virtual screening as a new class of inhibitors. frontiersin.org |

| Benzoic Acids | 5-fluoro-2-(3-(octyloxy)benzamido)benzoic acid | Staphylococcus aureus, Bacillus subtilis UppS | Showed potent inhibition of bacterial growth and the UppS enzyme. nih.gov |

| Phenylphosphonic Acids | Various derivatives | Staphylococcus aureus, Bacillus subtilis UppS | Investigated as potential inhibitors, analogous to benzoic acids. nih.gov |

| Other Small Molecules | MAC-0547630, JPD447 (derivative) | UppS from Bacillus subtilis and Staphylococcus aureus | Showed promise as a novel class of inhibitors and potentiated β-lactam activity. acs.orgnih.gov |

| Triphenylethylenes | Clomiphene | UppS | An improved structural model of its inhibition of UppS has been presented. acs.org |

The final step in the de novo synthesis and recycling of the lipid carrier is the dephosphorylation of undecaprenyl pyrophosphate (C55-PP) to undecaprenyl phosphate (C55-P). nih.govasm.org This reaction is catalyzed by integral membrane phosphatases. nih.gov In E. coli, several enzymes can perform this function, including BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily, which complicates targeting as an inhibitor may need to be effective against multiple enzymes. nih.govplos.org

The classic example of an antibiotic targeting this step is bacitracin, a peptide antibiotic that binds tightly to C55-PP in the presence of a metal ion, sequestering the substrate and preventing its dephosphorylation. nih.govasm.org More recently, high-throughput screening efforts have identified novel small-molecule inhibitors. For example, a sulfamoylthiophene molecule was identified as a significant inhibitor of the phosphatase BacA. nih.gov

| Inhibitor | Mechanism of Action | Target Enzyme(s) | Notes |

|---|---|---|---|

| Bacitracin | Sequesters the C55-PP substrate, preventing its dephosphorylation. nih.govasm.org | Undecaprenyl Pyrophosphate Phosphatases (e.g., BacA) | A well-known cyclic peptide antibiotic. nih.gov |

| Sulfamoylthiophene derivatives | Direct enzyme inhibition. nih.gov | BacA | Identified through computational and biochemical screening; IC50 values ranged from 42 to 366 μM. nih.gov |

| Benzoic acid derivatives | Direct enzyme inhibition. nih.gov | Undecaprenyl Diphosphate (B83284) Phosphatase (UPPP) | Some compounds showed inhibitory activity against both UPPP and UPPS. nih.gov |

| Clomiphene | Inhibition of the pyrophosphatase. wikipedia.org | Undecaprenyl Pyrophosphatase | Also used to treat infertility in women. wikipedia.org |

Mechanistic Insights into Antibiotic Action Disrupting Ditrans,polycis-undecaprenyl Phosphate Function

Antibiotics that disrupt the function of ditrans,polycis-undecaprenyl phosphate do so through several distinct mechanisms. The most studied mechanism involves preventing the recycling of the lipid carrier, which is essential to maintain the flux of cell wall precursors to the periplasm. nih.gov

Substrate Sequestration: Bacitracin exemplifies this mechanism. It forms a stable complex with C55-PP and a divalent cation, which effectively removes the substrate from the biosynthetic cycle. nih.govasm.org This halts the regeneration of C55-P, leading to a depletion of the carrier lipid pool and cessation of peptidoglycan synthesis. nih.gov

Direct Enzyme Inhibition: As detailed in the previous sections, small molecules can directly bind to the active sites of either UppS or the C55-PP phosphatases, preventing them from carrying out their catalytic function. frontiersin.orgnih.gov

Disruption of Lipid Carrier Translocation: The recycling process requires C55-P to be flipped from the periplasmic side back to the cytoplasmic side of the membrane. This translocation is facilitated by flippase proteins like UptA. nih.govresearchgate.net Recent research has shown that certain lipopeptide antibiotics, such as amphomycin and aspartocin (B1667645) D, can directly inhibit UptA function by competing with C55-P for binding to the transporter. nih.govresearchgate.net This represents an additional mode of action for these antibiotics beyond their known ability to complex with free C55-P. researchgate.net

It is noteworthy that the level of inhibition can have complex effects. For instance, incomplete inhibition of UppS has been shown to potentially increase resistance to certain cell wall-active antibiotics like fosfomycin, while increasing susceptibility to others, such as β-lactams. nih.gov

Synergistic Approaches with Existing Antimicrobial Agents

A highly promising avenue for antimicrobial development is the use of inhibitors of undecaprenyl phosphate metabolism in combination with existing antibiotics. biointerfaceresearch.comresearchgate.net This approach can restore the efficacy of older drugs, lower the required therapeutic dose, and potentially reduce the development of resistance. biointerfaceresearch.com

The rationale for synergy often lies in creating a two-pronged attack on the bacterial cell wall. By limiting the available pool of the C55-P carrier lipid, the cell becomes more vulnerable to antibiotics that target the later stages of peptidoglycan synthesis. acs.org For example, inhibiting UppS depletes the available C55-P, making bacteria more susceptible to β-lactams, which inhibit the penicillin-binding proteins (PBPs) that polymerize the peptidoglycan precursors transported by C55-P. acs.orgnih.gov

| Inhibitor of Undecaprenyl Phosphate Pathway | Synergistic Partner Antibiotic(s) | Organism(s) | Observed Effect & Proposed Mechanism |

|---|---|---|---|

| Benzoic Acid Derivatives (UPPS/UPPP inhibitors) | Cell wall synthesis inhibitors (e.g., Penicillin, Methicillin, Vancomycin) | Staphylococcus aureus, Bacillus subtilis | Significant synergy observed (FICI ~0.35); the combination enhances the disruption of cell wall biosynthesis. nih.gov |

| MAC-0547630 (UppS inhibitor) | β-lactams (e.g., Cefuroxime) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potentiates β-lactam activity, likely by depleting the C55-P pool required for peptidoglycan synthesis. acs.org |

| Fosmidomycin (Inhibits IspC, an upstream enzyme in isoprenoid synthesis) | Mecillinam, Aztreonam (PBP inhibitors) | Escherichia coli, Burkholderia cenocepacia | Simultaneous inhibition of Und-P precursor synthesis and peptidoglycan synthase function leads to rapid cell lysis. nih.gov |

| Reduced UppS levels (genetic) | β-lactams | Bacillus subtilis | Decreased levels of UppS render the bacterium more susceptible to late-acting cell wall antibiotics. nih.gov |

These findings underscore the potential of targeting the undecaprenyl phosphate pathway not only for developing standalone antibiotics but also for creating powerful synergistic combinations to combat multidrug-resistant bacteria. nih.govnih.gov

Q & A

Q. What is the role of ditrans,polycis-undecaprenyl phosphate in bacterial cell wall biosynthesis, and what experimental approaches are used to study its function?

Ditrans,polycis-undecaprenyl phosphate (C55-P) acts as a carrier lipid in bacterial cell wall synthesis, facilitating the translocation of peptidoglycan precursors across the cytoplasmic membrane . Key experimental approaches include:

- Radiolabeled substrate assays : Tracking the incorporation of C-labeled isopentenyl pyrophosphate (IPP) into undecaprenyl diphosphate (UPP) to monitor enzymatic activity .